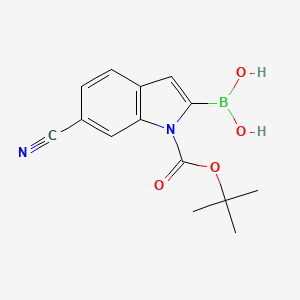

(1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[6-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BN2O4/c1-14(2,3)21-13(18)17-11-6-9(8-16)4-5-10(11)7-12(17)15(19)20/h4-7,19-20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZEBTZMIQZVUSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657156 | |

| Record name | [1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-67-3 | |

| Record name | [1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Cyano-1H-indole-2-boronic acid, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid: Properties, Reactivity, and Application in Modern Synthesis

Executive Summary: This guide provides a comprehensive technical overview of (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid, a sophisticated heterocyclic building block. We will delve into its core chemical properties, stability, and handling considerations. The primary focus is on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry. This document offers mechanistic insights, field-proven experimental protocols, and explores the strategic value of this reagent in the synthesis of complex molecules for drug discovery and materials science, intended for an audience of research scientists and drug development professionals.

Introduction: A Strategically Designed Synthetic Building Block

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The ability to functionalize the indole nucleus at specific positions is critical for developing novel therapeutic agents. This compound emerges as a highly valuable and versatile intermediate designed for this purpose.

Its structure is notable for three key features:

-

An Indole Core: A foundational heterocyclic motif in biologically active compounds.

-

A C2-Boronic Acid: This functional group is the reactive handle for palladium-catalyzed cross-coupling, enabling the formation of C-C bonds with exceptional reliability.

-

Strategic N1 and C6 Substitution:

-

The N1-(tert-Butoxycarbonyl) (Boc) group serves as a robust protecting group. It enhances the compound's stability, improves its solubility in common organic solvents, and prevents unwanted side reactions at the indole nitrogen under the basic conditions typical of cross-coupling reactions.[1]

-

The C6-cyano group is an electron-withdrawing moiety that can modulate the electronic properties of the indole ring. Furthermore, it acts as a versatile synthetic handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups in subsequent synthetic steps.

-

This combination makes the title compound a powerful tool for introducing a substituted indole moiety into target molecules, particularly in the synthesis of potential therapeutics for oncology and neurological disorders.[2]

Physicochemical & Handling Properties

The utility of any chemical reagent begins with a clear understanding of its physical properties and handling requirements.

Core Chemical Properties

A summary of the key identifiers and properties for this compound is presented below.

| Property | Value | Source |

| CAS Number | 913835-67-3 | [3] |

| Molecular Formula | C₁₄H₁₅BN₂O₄ | [2][3] |

| Molecular Weight | 286.09 g/mol | [2][3] |

| Appearance | Solid, often a brown or tan powder | [2][3] |

| Purity | Typically supplied at ≥95-98% | [2][3] |

Chemical Structure

Caption: 2D structure of the title compound.

Stability, Storage, and Handling

Boronic acids as a class of compounds can be susceptible to degradation, primarily through protodeboronation (loss of the boronic acid group) and formation of trimeric anhydrides known as boroxines, especially in the presence of water.[4]

-

Expert Insight on Storage: To ensure reagent integrity, it is imperative to store this compound under controlled conditions. Commercial suppliers recommend storage at 2–8 °C, away from moisture and light.[2][5] For long-term storage, keeping the compound in a desiccator or under an inert atmosphere (Nitrogen or Argon) is best practice. The Boc protecting group generally confers greater stability compared to unprotected indole boronic acids.[1]

-

Safety & Handling: Based on data for structurally similar compounds, this reagent should be handled with appropriate personal protective equipment (PPE). It is classified as a skin and eye irritant and may cause respiratory irritation.[5] All manipulations should be performed in a well-ventilated fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling

The primary utility of this reagent lies in its function as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds due to its mild conditions and high tolerance for a vast array of functional groups.[6][7]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a palladium-based catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.

References

synthesis of (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid

An In-Depth Technical Guide to the Synthesis of (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid

Authored by: Gemini, Senior Application Scientist

Introduction

Indole derivatives are fundamental scaffolds in a vast array of biologically active molecules and pharmaceutical agents.[1] The ability to functionalize the indole core at specific positions is paramount for the systematic exploration of structure-activity relationships in drug discovery. Among the various synthetic handles, the boronic acid moiety stands out for its versatility, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] These reactions are cornerstones of modern medicinal chemistry for constructing carbon-carbon and carbon-heteroatom bonds.

This guide provides a comprehensive, in-depth exploration of the , a valuable building block for chemical synthesis.[2][3] The presence of the cyano group at the C-6 position and the boronic acid at the C-2 position makes this intermediate particularly useful for creating complex, polysubstituted indole derivatives.

We will delve into the strategic considerations behind the synthetic route, provide a detailed, field-proven experimental protocol, and discuss the critical mechanistic principles that ensure the reaction's success. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous guide to this important transformation.

Overall Synthetic Strategy

The synthesis of the target boronic acid is efficiently achieved through a two-step sequence starting from commercially available 6-cyano-1H-indole. The strategy hinges on two key transformations:

-

N-H Protection : The indole nitrogen is first protected with a tert-butoxycarbonyl (Boc) group. This is a critical step that serves a dual purpose: it enhances the solubility of the indole in organic solvents and, more importantly, it acts as a powerful directing group for the subsequent C-2 functionalization.

-

Directed Lithiation-Borylation : The N-Boc group acidifies the proton at the C-2 position, enabling its selective removal by a strong organolithium base. The resulting C-2 carbanion is then trapped with an electrophilic boron source to install the boronic acid functionality after an aqueous workup.[1]

The overall workflow is summarized in the diagram below.

Caption: Overall workflow for the synthesis of the target boronic acid.

Mechanistic Insights: The Role of the N-Boc Directing Group

The success of this synthesis is fundamentally rooted in the principles of directed ortho metalation (DoM), extended here to a heterocyclic system. The N-Boc group is the key enabler for the regioselective deprotonation at the C-2 position.

-

Complex-Induced Proximity Effect (CIPE) : The carbonyl oxygen of the Boc group acts as a Lewis basic site, coordinating to the lithium cation of the organolithium base (e.g., n-BuLi).

-

Directed Deprotonation : This coordination brings the base into close proximity to the C-2 proton. The inductive electron-withdrawing effect of the N-Boc group also increases the acidity of the C-2 proton, making it the most favorable site for deprotonation over any other position on the indole ring.

-

Formation of the Lithiated Intermediate : A stable 2-lithio-1-Boc-indole intermediate is formed. The stability of this intermediate is crucial for preventing side reactions before the introduction of the electrophile.[4][5]

-

Electrophilic Quench : The nucleophilic C-2 carbanion then attacks the electrophilic boron atom of the trialkyl borate (e.g., triisopropyl borate).

-

Hydrolysis : The resulting boronate ester is hydrolyzed during the acidic aqueous workup to yield the final boronic acid product.

The mechanism is depicted below.

Caption: Simplified mechanism of the directed lithiation-borylation reaction.

Detailed Experimental Protocol

Safety Precaution: This procedure involves pyrophoric reagents (n-BuLi) and requires strict anhydrous and inert atmosphere techniques (e.g., using a nitrogen or argon manifold, flame-dried glassware, and dry solvents). Always handle strong bases and reactive reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Part A: Synthesis of tert-Butyl 6-cyano-1H-indole-1-carboxylate

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| 6-Cyano-1H-indole | 142.15 | 10.0 g | 1.0 |

| Di-tert-butyl dicarbonate | 218.25 | 16.9 g | 1.1 |

| Sodium Hydride (60% disp.) | 40.00 | 3.1 g | 1.1 |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |

Procedure:

-

To a flame-dried 500 mL round-bottom flask under an inert atmosphere (N₂), add 6-cyano-1H-indole (10.0 g, 70.3 mmol).

-

Add anhydrous THF (200 mL) and cool the resulting solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (3.1 g of a 60% dispersion in mineral oil, 77.4 mmol, 1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, during which time the indole sodium salt will form.

-

In a separate flask, dissolve di-tert-butyl dicarbonate (16.9 g, 77.4 mmol, 1.1 eq) in a minimal amount of anhydrous THF.

-

Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and add ethyl acetate. Separate the layers.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product, tert-butyl 6-cyano-1H-indole-1-carboxylate, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a solid.[6]

Part B: Synthesis of this compound

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| tert-Butyl 6-cyano-1H-indole-1-carboxylate | 242.27 | 10.0 g | 1.0 |

| n-Butyllithium (2.5 M in hexanes) | - | 18.2 mL | 1.1 |

| Triisopropyl borate | 188.08 | 9.3 mL | 1.1 |

| Anhydrous Tetrahydrofuran (THF) | - | 250 mL | - |

Procedure:

-

Add tert-butyl 6-cyano-1H-indole-1-carboxylate (10.0 g, 41.3 mmol) to a flame-dried 1 L three-neck round-bottom flask equipped with a thermometer, a nitrogen inlet, and a magnetic stirrer.

-

Dissolve the starting material in anhydrous THF (250 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this low temperature to ensure regioselectivity and prevent side reactions.

-

Slowly add n-butyllithium (18.2 mL of a 2.5 M solution in hexanes, 45.4 mmol, 1.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting deep-colored solution at -78 °C for 1 hour to ensure complete lithiation.

-

Add triisopropyl borate (9.3 mL, 45.4 mmol, 1.1 eq) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.

-

After the addition, stir the reaction at -78 °C for an additional 1-2 hours.

-

Remove the cooling bath and allow the reaction to slowly warm to room temperature overnight.

-

Cool the mixture to 0 °C and quench the reaction by the slow addition of 1 M aqueous HCl until the pH is acidic (pH ~2-3).

-

Stir the biphasic mixture vigorously for 30-60 minutes to ensure complete hydrolysis of the boronate ester.

-

Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude boronic acid.

Purification and Characterization

The purification of arylboronic acids can be challenging due to their propensity to form trimeric, cyclic anhydrides (boroxines) upon dehydration and their amphiphilic character.[7]

Recommended Purification Techniques:

-

Acid-Base Extraction : A highly effective method for boronic acid purification involves an acid-base workup.[8] The crude product can be dissolved in a nonpolar organic solvent like diethyl ether and extracted with a mild aqueous base (e.g., 1 M NaOH). The boronic acid will form a water-soluble boronate salt, leaving non-acidic impurities in the organic layer. The aqueous layer is then re-acidified with HCl, and the purified boronic acid is back-extracted into an organic solvent (e.g., ethyl acetate).[8][9]

-

Recrystallization : If the crude product is sufficiently pure and crystalline, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, water, or dichloroethane) can be effective.[9][10]

-

Silica Gel Chromatography : While often difficult due to potential decomposition on silica, chromatography can be attempted.[7][9] Using a modified eluent system, such as dichloromethane/methanol with a small amount of acetic acid, can sometimes improve results.[9]

Characterization:

-

¹H and ¹³C NMR Spectroscopy : To confirm the structure and assess purity. The boronic acid protons (-B(OH)₂) often appear as a broad singlet in the ¹H NMR spectrum.

-

Mass Spectrometry (MS) : To confirm the molecular weight of the product.

-

Melting Point : To assess the purity of the final crystalline product.

Conclusion

The is a robust and reliable process that leverages the power of directed metalation chemistry. The N-Boc group is indispensable, ensuring high regioselectivity for the critical C-2 borylation step. While the handling of organolithium reagents and the final purification require careful technique, the protocol described herein provides a clear and effective pathway to this valuable synthetic intermediate. Mastery of this synthesis opens the door to a wide range of complex indole-based molecules for applications in medicinal chemistry and materials science.

References

- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 6-Cyano-1H-indole, N-BOC protected | CymitQuimica [cymitquimica.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

(1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid CAS number 913835-67-3

An In-Depth Technical Guide to (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid (CAS: 913835-67-3)

Introduction: A Versatile Building Block in Modern Synthesis

This compound, identified by its CAS number 913835-67-3, is a highly functionalized heterocyclic compound that has emerged as a crucial building block for researchers in medicinal chemistry and organic synthesis. Its structure is distinguished by four key features: a privileged indole scaffold, a reactive boronic acid moiety at the 2-position, an electron-withdrawing cyano group at the 6-position, and a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen. This combination makes it an exceptionally valuable reagent for constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. This guide offers a comprehensive technical overview of its properties, synthesis, handling, and applications, designed for scientists and drug development professionals seeking to leverage its synthetic potential.

Physicochemical Properties and Structural Analysis

The compound's utility is directly linked to its specific physical and chemical characteristics. It is typically supplied as a yellow solid with a melting point in the range of 219-221 °C[1][2][3].

| Property | Value | Source(s) |

| CAS Number | 913835-67-3 | [1][][5][6] |

| Molecular Formula | C₁₄H₁₅BN₂O₄ | [3][][5][6] |

| Molecular Weight | 286.09 g/mol | [3][][5][6] |

| Appearance | Yellow Solid | |

| Melting Point | 219 - 221 °C | [1][2][3] |

| Purity | ≥96% | [3][] |

| Storage | Keep Cold; Store sealed, away from moisture | [2][7] |

The Role of Key Functional Groups:

-

Indole Core: The indole skeleton is a cornerstone of many natural products and pharmaceuticals, recognized for its wide range of biological activities[8]. Its presence makes this reagent ideal for synthesizing novel indole-based drug candidates.

-

Boronic Acid (-B(OH)₂): As a Lewis acid, this group is the reactive handle for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the formation of carbon-carbon bonds with exceptional efficiency and selectivity[9][10]. Its stability, low toxicity, and predictable reactivity are key advantages[8][10].

-

Cyano Group (-CN): Positioned at the C6 position, this strong electron-withdrawing group modulates the electronic properties of the indole ring. It can also serve as a versatile synthetic handle for further transformations into amines, amides, or carboxylic acids.

-

tert-Butoxycarbonyl (Boc) Group: The Boc group is one of the most common protecting groups for nitrogen atoms in organic synthesis[11]. Its function here is critical. It protects the indole nitrogen from participating in unwanted side reactions during coupling processes[12]. Furthermore, bulky protecting groups like Boc can direct regioselectivity in certain reactions, such as metal-catalyzed C-H borylation, favoring functionalization at the C2 position[13]. The Boc group is stable under many reaction conditions but can be readily removed when desired, typically using trifluoroacetic acid (TFA) or by simple thermolysis.

Synthesis, Handling, and Safety

A plausible and modern synthetic approach to (1-Boc-6-cyano-1H-indol-2-yl)boronic acid involves a directed C-H activation and borylation strategy, which is highly efficient for heterocyclic compounds.

Caption: Plausible synthetic workflow for the target boronic acid.

Safety and Handling Protocol:

As a laboratory chemical, this compound must be handled with appropriate care. The Safety Data Sheet (SDS) classifies it as hazardous[1][5].

-

Hazards: Harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation[5].

-

Personal Protective Equipment (PPE): Always wear protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles or face shield)[5].

-

First Aid:

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell[5].

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes[5].

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention[5].

-

Inhalation: Remove person to fresh air and keep comfortable for breathing[5].

-

-

Fire Safety: Use carbon dioxide (CO₂), dry powder, or water spray for extinguishing. Thermal decomposition can release toxic gases including carbon monoxide, nitrogen oxides (NOx), hydrogen cyanide, and boron oxides[1][5].

-

Storage: Store in a cold, well-ventilated area in a tightly sealed container, protected from moisture to prevent degradation of the boronic acid moiety.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of (1-Boc-6-cyano-1H-indol-2-yl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process is a powerful tool for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and hetero-biaryl structures that are prevalent in pharmaceuticals[9].

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

In this cycle, R² represents the (1-Boc-6-cyano-1H-indol-2-yl) moiety, which is transferred from boron to the palladium center during the transmetalation step. Studies have shown that for Suzuki couplings involving indoles, the choice of protecting group is crucial for achieving high yields, with the Boc group generally performing better than tosyl (Tos) or unprotected indoles when indolylboronic acids are used[12].

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods for coupling aryl boronic acids with aryl halides.

-

Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a suitable base such as K₃PO₄ or K₂CO₃ (2.0-3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the appropriate ligand (e.g., SPhos or XPhos, 4-10 mol%). For ease of use, a pre-formed palladium pre-catalyst can be used[14].

-

Solvent Addition: Evacuate and backfill the vial with an inert gas (Argon or Nitrogen). Add the degassed solvent system, typically a mixture like dioxane and water (e.g., 4:1 v/v).

-

Reaction: Seal the vial and place it in a pre-heated oil bath (typically 80-110 °C). Stir the reaction mixture for the specified time (2-24 hours), monitoring progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the desired coupled product.

Utility in Drug Discovery: A Gateway to Novel Therapeutics

The ability to efficiently synthesize libraries of complex, indole-containing molecules makes this boronic acid a valuable tool in drug discovery. It serves as a key intermediate for compounds where a 6-cyanoindole fragment is a critical pharmacophore.

A notable area of application is in the development of Selective Androgen Receptor Modulators (SARMs). For example, the SARM GSK2881078, which has been investigated for treating muscle weakness in older adults, features a complex substituted indole core[15][16]. While the precise synthetic route for GSK2881078 may be proprietary, building blocks like (1-Boc-6-cyano-1H-indol-2-yl)boronic acid are exemplary reagents for constructing the core structures of such therapeutic candidates through Suzuki coupling. This modular approach accelerates the exploration of structure-activity relationships (SAR) by allowing medicinal chemists to rapidly combine various fragments and optimize for potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound (CAS 913835-67-3) is more than just a chemical reagent; it is an enabling tool for innovation in chemical science. Its well-defined structure, combining the biologically relevant indole nucleus with the synthetic versatility of a Boc-protected boronic acid, provides a reliable and efficient pathway to novel and complex molecules. For researchers in drug discovery and process development, a thorough understanding of its properties, handling, and reactivity is essential for unlocking its full potential in the synthesis of next-generation therapeutics.

References

- 1. fishersci.com [fishersci.com]

- 2. 913835-67-3 | CAS DataBase [m.chemicalbook.com]

- 3. 1-Boc-6-cyanoindole-2-boronic acid, 96% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 5. fishersci.se [fishersci.se]

- 6. This compound [cymitquimica.com]

- 7. chemscene.com [chemscene.com]

- 8. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BOC Protection and Deprotection [bzchemicals.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GSK2881078, a SARM, Produces Dose-Dependent Increases in Lean Mass in Healthy Older Men and Women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Safety, pharmacokinetics and pharmacological effects of the selective androgen receptor modulator, GSK2881078, in healthy men and postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

molecular structure of (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid

An In-Depth Technical Guide to (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid: A Cornerstone Building Block in Modern Synthesis

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry and organic synthesis, the indole nucleus stands out as a "privileged scaffold," a structural motif frequently found in biologically active compounds.[1] this compound is a highly functionalized derivative of this scaffold, engineered for versatility and reactivity. It combines four key chemical features onto a single, stable platform: a central indole core, a reactive boronic acid at the 2-position, a directing and protecting tert-butoxycarbonyl (Boc) group on the nitrogen, and an electron-withdrawing cyano group at the 6-position.

This unique combination makes it an invaluable reagent, primarily for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, forming the backbone of countless complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] This guide provides an in-depth analysis of the compound's molecular structure, a validated synthesis protocol with mechanistic rationale, its applications in synthetic strategy, and essential handling considerations for researchers, scientists, and drug development professionals.

Molecular Architecture and Physicochemical Properties

The efficacy of this compound stems directly from the interplay of its constituent functional groups.

-

Indole Core: This bicyclic aromatic heterocycle is a cornerstone of numerous natural products and pharmaceuticals, including the neurotransmitter serotonin and the anti-cancer drug vincristine. Its presence often confers desirable pharmacokinetic properties and provides a rigid framework for orienting other functional groups for specific biological interactions.[1]

-

Boronic Acid Moiety (-B(OH)₂): Positioned at the C-2 carbon, this group is the active site for cross-coupling. As a Lewis acid, it readily engages with the palladium catalyst in the Suzuki-Miyaura cycle.[6] While indole-2-boronic acids can be prone to instability and protodeboronation (replacement of the boronic acid with a hydrogen atom), the presence of the N-Boc group enhances its stability.[7][8]

-

tert-Butoxycarbonyl (Boc) Group: This protecting group serves multiple critical functions.[9] Firstly, it shields the indole nitrogen's acidic proton, preventing unwanted side reactions under the basic conditions often used in coupling reactions. Secondly, it enhances the compound's solubility in common organic solvents. Most importantly, it acts as a powerful directing group during the synthesis of the boronic acid itself, facilitating regioselective metalation at the adjacent C-2 position.[10][11]

-

Cyano Group (-C≡N): Located at the C-6 position, this potent electron-withdrawing group modulates the electronic character of the indole ring system. In drug design, the cyano group can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups.[12] It also provides a valuable synthetic handle for further chemical transformations. The 6-cyanoindole scaffold is a key feature in molecules developed as therapeutics for central nervous system (CNS) disorders.[12]

Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 913835-67-3 | [13] |

| Molecular Formula | C₁₄H₁₅BN₂O₄ | [13] |

| Molecular Weight | 286.09 g/mol | [13] |

| Appearance | Solid; White to tan powder | [3][13] |

| Purity | Typically ≥95-98% | [3][13] |

Synthesis Protocol and Mechanistic Rationale

The preparation of this compound is a multi-step process that leverages modern organometallic techniques. The following protocol is a representative and reliable pathway.

Step 1: N-Boc Protection of 6-Cyanoindole

The synthesis begins with the protection of the commercially available or previously synthesized 6-cyanoindole. The Fischer indole synthesis is a classic and effective method for obtaining the 6-cyanoindole starting material.[12]

Protocol:

-

Dissolve 6-cyanoindole (1.0 eq) in an anhydrous solvent such as acetonitrile (MeCN) or tetrahydrofuran (THF).

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

-

Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product, 1-Boc-6-cyanoindole, by column chromatography on silica gel.

Causality: The Boc group is installed to prevent the acidic N-H proton from interfering with the subsequent lithiation step. DMAP serves as a nucleophilic catalyst to accelerate the acylation of the indole nitrogen by Boc₂O.[9]

Step 2: Regioselective C-2 Lithiation and Borylation

This critical step introduces the boron functionality at the desired position. The Boc group is essential for directing the deprotonation to the C-2 position.

Protocol:

-

Dissolve the purified 1-Boc-6-cyanoindole (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (argon or nitrogen).

-

Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Slowly add a strong lithium base, such as sec-butyllithium (s-BuLi, 1.1 eq), dropwise while maintaining the low temperature.[14]

-

Stir the resulting deep-colored solution at -78 °C for 1-2 hours to ensure complete lithiation.

-

Add triisopropyl borate (B(OiPr)₃, 1.5 eq) dropwise to the reaction mixture.

-

Allow the mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl).

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude boronic acid. Purification can be achieved by recrystallization or careful column chromatography.

Causality: The bulky Boc group sterically hinders the C-7 position and coordinates with the lithium base, directing deprotonation to the electronically favored C-2 position.[11][15] The reaction is performed at very low temperatures to prevent side reactions and decomposition of the lithiated intermediate. The electrophilic boron atom of the triisopropyl borate is attacked by the nucleophilic C-2 carbanion.[16] The final acidic workup hydrolyzes the borate ester to the target boronic acid.

Synthetic Workflow Diagram

Caption: Synthetic pathway to the title compound via N-protection and lithiation-borylation.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this boronic acid is as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming C-C bonds.[1] It allows for the efficient synthesis of 2-aryl or 2-heteroaryl indoles, which are challenging to construct using other methods.

General Protocol:

-

To a reaction vessel, add the this compound (1.0-1.2 eq), the desired aryl or heteroaryl halide (e.g., a bromide or iodide, 1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃, K₃PO₄, 2-3 eq).

-

Add a suitable solvent system, often a mixture of an organic solvent (like dioxane, toluene, or DMF) and water.

-

De-gas the mixture by bubbling argon or nitrogen through it for several minutes.

-

Heat the reaction to a temperature typically between 80-120 °C and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

-

Purify the coupled product by column chromatography. The Boc group can be removed later if desired, often using trifluoroacetic acid (TFA) or methanolic sodium methoxide.[17]

Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with challenging substrates.[7][18] The Boc group on the indole nitrogen generally leads to good yields in these couplings.[7]

Suzuki-Miyaura Catalytic Cycle

References

- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. This compound [cymitquimica.com]

- 14. Diamine-free lithiation-trapping of N-Boc heterocycles using s-BuLi in THF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. research.manchester.ac.uk [research.manchester.ac.uk]

- 16. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 17. tandfonline.com [tandfonline.com]

- 18. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid

This guide provides a comprehensive technical overview of the spectroscopic methodologies for the characterization of (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) as they apply to this specific molecule. While direct experimental data for this compound is not widely published, this guide offers a robust predictive analysis based on the well-established principles of spectroscopy and data from analogous structures.

Molecular Structure and Spectroscopic Significance

This compound is a synthetically valuable building block in medicinal chemistry, frequently utilized in cross-coupling reactions to construct more complex molecular architectures. The molecule possesses several key structural features that give rise to a distinct spectroscopic fingerprint:

-

An indole core , a bicyclic aromatic system, which forms the backbone of the molecule.

-

A tert-Butoxycarbonyl (Boc) protecting group on the indole nitrogen, which influences the electronic environment of the indole ring.

-

A cyano (-C≡N) group at the 6-position, a strong electron-withdrawing group that significantly impacts the chemical shifts of the aromatic protons.

-

A boronic acid [-B(OH)2] functionality at the 2-position, a versatile functional group for Suzuki-Miyaura coupling reactions.

The interplay of these functional groups dictates the precise spectroscopic data obtained, and a thorough understanding of their individual contributions is paramount for accurate structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will exhibit distinct signals corresponding to the aromatic protons of the indole ring, the tert-butyl group of the Boc protector, and the hydroxyl protons of the boronic acid. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| Indole H-3 | 7.0 - 7.2 | s | - | Singlet due to no adjacent protons. Shifted downfield due to the adjacent boronic acid. |

| Indole H-4 | 7.8 - 8.0 | d | 8.0 - 8.5 | Doublet due to coupling with H-5. Shifted significantly downfield by the anisotropic effect of the Boc group and the electron-withdrawing cyano group. |

| Indole H-5 | 7.4 - 7.6 | dd | 8.0 - 8.5, ~1.0 | Doublet of doublets, coupling to H-4 and a smaller long-range coupling to H-7. |

| Indole H-7 | 8.1 - 8.3 | d | ~1.0 | Doublet due to long-range coupling with H-5. The cyano group at the 6-position will deshield this proton, shifting it downfield. |

| Boc -C(CH₃)₃ | 1.6 - 1.8 | s | - | A sharp singlet integrating to 9 protons, characteristic of the tert-butyl group. |

| B(OH)₂ | 5.0 - 6.0 | br s | - | A broad singlet that is exchangeable with D₂O. The chemical shift can vary with concentration and solvent. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Indole C-2 | ~130 (broad) | The carbon bearing the boronic acid will be broad due to quadrupolar relaxation of the boron atom. |

| Indole C-3 | 110 - 115 | Shielded relative to other aromatic carbons. |

| Indole C-3a | 128 - 132 | Bridgehead carbon. |

| Indole C-4 | 125 - 128 | Aromatic carbon. |

| Indole C-5 | 122 - 125 | Aromatic carbon. |

| Indole C-6 | 105 - 110 | Shielded carbon due to the position relative to the nitrogen, but influenced by the cyano group. |

| Indole C-7 | 135 - 138 | Deshielded due to the adjacent nitrogen and cyano group. |

| Indole C-7a | 138 - 142 | Bridgehead carbon, deshielded by the Boc group. |

| Cyano -C≡N | 118 - 122 | Characteristic chemical shift for a nitrile carbon. |

| Boc C=O | 150 - 155 | Carbonyl carbon of the carbamate. |

| Boc -C(CH₃)₃ | 83 - 86 | Quaternary carbon of the tert-butyl group. |

| Boc -C(CH₃)₃ | 28 - 30 | Methyl carbons of the tert-butyl group. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical as it can influence the chemical shifts, particularly of the labile boronic acid protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

To confirm the presence of the B(OH)₂ protons, acquire a second spectrum after adding a drop of D₂O to the NMR tube and shaking. The B(OH)₂ signal should disappear or significantly diminish.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, especially for the quaternary carbons.

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the indole ring system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| B-OH (Boronic acid) | 3200 - 3600 (broad) | O-H stretching |

| C-H (Aromatic) | 3000 - 3100 | C-H stretching |

| C-H (Aliphatic) | 2850 - 3000 | C-H stretching |

| C≡N (Nitrile) | 2220 - 2260 | C≡N stretching |

| C=O (Boc group) | 1700 - 1730 | C=O stretching |

| C=C (Aromatic) | 1450 - 1600 | C=C stretching |

| B-O | 1310 - 1380 | B-O stretching |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The sample, being a solid, is best analyzed using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean ATR crystal is recorded.

-

The sample is placed on the crystal, and the sample spectrum is recorded.

-

The instrument software automatically subtracts the background to produce the final spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Predicted Mass Spectrum

The molecular formula for this compound is C₁₄H₁₅BN₂O₄.[1][2] The monoisotopic mass is approximately 286.11 g/mol .

-

Electrospray Ionization (ESI): This is a soft ionization technique suitable for this molecule.

-

Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 287.12 and potentially adducts with sodium [M+Na]⁺ at m/z 309.10 or potassium [M+K]⁺ at m/z 325.07.

-

Negative Ion Mode: The deprotonated molecule [M-H]⁻ at m/z 285.11 is expected. Boronic acids can also form adducts with solvents or anions.[3]

-

-

High-Resolution Mass Spectrometry (HRMS): This technique will provide a highly accurate mass measurement, which can be used to confirm the elemental composition. The calculated exact mass for [M+H]⁺ (C₁₄H₁₆BN₂O₄⁺) is 287.1198.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an ESI source is ideal. This can be a standalone instrument or coupled to a liquid chromatography system (LC-MS).

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source.

-

Acquire spectra in both positive and negative ion modes.

-

If using HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.

-

Visualizing the Characterization Workflow

A logical workflow is essential for the comprehensive characterization of the target molecule.

Figure 1: Workflow for the synthesis and spectroscopic characterization.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic use of NMR, IR, and MS. While this guide provides a predictive framework, it is imperative for researchers to acquire and interpret their own experimental data. The protocols and theoretical data presented herein serve as a robust foundation for the successful structural elucidation and purity assessment of this important chemical entity.

References

A Technical Guide to N-Boc-6-cyano-1H-indole-2-boronic acid: A Versatile Building Block for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-6-cyano-1H-indole-2-boronic acid, a specialized heterocyclic organic compound, has emerged as a critical building block in medicinal chemistry and materials science. Its unique trifunctional architecture—a protected indole core, a reactive boronic acid moiety, and a versatile cyano group—offers a powerful platform for the synthesis of complex molecular structures. This guide provides an in-depth overview of its commercial availability, physicochemical properties, synthesis, and key applications, with a focus on empowering researchers to leverage its full potential in their scientific endeavors. The strategic placement of the cyano group at the 6-position and the boronic acid at the 2-position of the indole scaffold makes it a highly valuable reagent, particularly for creating diverse molecular libraries through palladium-catalyzed cross-coupling reactions.

Commercial Availability and Physicochemical Properties

N-Boc-6-cyano-1H-indole-2-boronic acid is readily available from a variety of chemical suppliers, ensuring a stable supply chain for research and development purposes. It is typically sold as a solid with purity levels of 96% or higher.

| Property | Value | Source |

| CAS Number | 913835-67-3 | [1] |

| Molecular Formula | C₁₄H₁₅BN₂O₄ | [2][3] |

| Molecular Weight | 286.09 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | Typically ≥96% | [4] |

| InChI Key | CZEBTZMIQZVUSE-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC(C)(C)OC(=O)N1C(=CC2=CC=C(C=C12)C#N)B(O)O | [5] |

Synthesis and Mechanistic Considerations

Representative Synthetic Pathway:

Caption: General synthetic route to N-Boc-indole-2-boronic acids.

The choice of a strong, non-nucleophilic base like LDA is critical for the selective deprotonation at the C2 position, which is the most acidic proton on the N-protected indole ring. The subsequent borylation with a trialkyl borate is a standard and efficient method for introducing the boronic acid functionality.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of N-Boc-6-cyano-1H-indole-2-boronic acid lies in its application as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and generally high yields.[6]

In a typical Suzuki-Miyaura coupling, N-Boc-6-cyano-1H-indole-2-boronic acid is reacted with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst, a suitable ligand, and a base. The cyano group at the 6-position is well-tolerated in these reactions, allowing for the synthesis of highly functionalized biaryl and heteroaryl indole derivatives. These products are often key intermediates in the synthesis of pharmaceuticals and functional materials.[7]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried reaction vessel, add N-Boc-6-cyano-1H-indole-2-boronic acid (1.0 equiv), the aryl/heteroaryl halide (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup. Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Materials Science

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The ability to functionalize the indole core at specific positions using N-Boc-6-cyano-1H-indole-2-boronic acid makes it a valuable tool for generating novel drug candidates. The cyano group can serve as a handle for further chemical transformations or act as a key pharmacophoric element, potentially interacting with biological targets through hydrogen bonding or dipole-dipole interactions. Boronic acids themselves have shown a range of biological activities and are present in several FDA-approved drugs.[8][9]

In the realm of materials science, the highly conjugated systems that can be synthesized using this building block are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Safety and Handling

N-Boc-6-cyano-1H-indole-2-boronic acid should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is important to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N-Boc-6-cyano-1H-indole-2-boronic acid is a commercially available and highly versatile reagent that plays a significant role in modern organic synthesis. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction provides a straightforward entry to a wide range of complex, functionalized indole derivatives. For researchers in drug discovery and materials science, this building block offers a powerful tool to accelerate the development of novel molecules with desired biological or physical properties.

References

- 1. researchgate.net [researchgate.net]

- 2. (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid [cymitquimica.com]

- 3. PubChemLite - 6-cyano-1h-indole-2-boronic acid, n-boc protected (C14H15BN2O4) [pubchemlite.lcsb.uni.lu]

- 4. nbinno.com [nbinno.com]

- 5. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

applications of 6-cyanoindole derivatives in medicinal chemistry

An In-Depth Technical Guide to the Applications of 6-Cyanoindole Derivatives in Medicinal Chemistry

Abstract

The indole scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Among its many derivatives, 6-cyanoindole has emerged as a particularly valuable and versatile building block in the synthesis of novel therapeutic agents. The strategic placement of the electron-withdrawing cyano group at the 6-position not only modulates the electronic properties of the indole ring but also serves as a crucial synthetic handle for extensive molecular elaboration.[2] This dual functionality allows for the construction of diverse and complex molecular architectures, making 6-cyanoindole a pivotal intermediate in modern drug discovery. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic applications of 6-cyanoindole derivatives, with a focus on their roles in oncology, neurology, and anti-infective research. Detailed experimental protocols and mechanistic insights are provided for researchers, scientists, and drug development professionals.

The 6-Cyanoindole Scaffold: A Strategic Asset

The utility of 6-cyanoindole in medicinal chemistry stems from two key features:

-

Synthetic Versatility : The cyano group is a remarkably versatile functional group. It can be hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, or converted into various other functionalities, providing a gateway to a vast library of derivatives.[2] Furthermore, the indole ring itself allows for functionalization at the N1 and C3 positions, enabling multi-directional molecular growth.[2]

-

Modulation of Biological Activity : The presence of the cyano group at the C6 position significantly influences the molecule's electronic distribution. This can enhance binding affinity to biological targets and serve as a key interaction point, for instance, through hydrogen bonding or dipole interactions within an enzyme's active site.[2]

Synthesis and Derivatization

An efficient and reliable synthesis of the core 6-cyanoindole scaffold is paramount for its application. Subsequently, this core can be elaborated into more complex, biologically active molecules.

Core Synthesis of 6-Cyanoindole

One established method for synthesizing 6-cyanoindole proceeds from 4-methyl-3-nitrobenzonitrile. This multi-step process involves a condensation reaction followed by reductive cyclization.

-

Step 1: Condensation

-

To a stirred solution of 4-methyl-3-nitrobenzonitrile (16.58 g, 102.3 mmol) in 55 mL of N,N-dimethylformamide (DMF), add N,N-dimethylacetamide (15.24 g, 128.1 mmol).

-

Stir the reaction mixture at 110 °C for 3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

-

Step 2: Reductive Cyclization

-

Dissolve the residue from Step 1 in a mixture of 300 mL of ethanol and 300 mL of acetic acid.

-

Heat the reaction mixture to 60 °C.

-

Add iron powder (33 g, 594 mmol) in batches to control the exothermic reaction.

-

Reflux the reaction mixture for 2 hours.

-

After the reaction is complete, cool the mixture and filter it through a Celite or Hyflo pad to remove the iron catalyst.

-

-

Step 3: Work-up and Purification

-

Add ether to the filtrate and perform an extraction.

-

Combine the ether layers and concentrate in vacuum.

-

Purify the resulting residue by silica gel column chromatography, using dichloromethane as the eluent, to yield pure 6-cyanoindole.

-

Synthesis of Bioactive Derivatives

The 6-cyanoindole core is a launchpad for creating diverse libraries of compounds. A prominent example is its incorporation into heterocyclic systems to generate potent anti-proliferative agents.

-

Materials :

-

Substituted 1-(1H-indol-3-yl)ethanones

-

Substituted benzaldehydes

-

Malononitrile

-

Ammonium acetate

-

Toluene

-

Ethanol

-

-

Procedure :

-

To a solution of the appropriate substituted 1-(1H-indol-3-yl)ethanone (1 mmol), substituted benzaldehyde (1 mmol), and malononitrile (1 mmol) in toluene (20 mL), add ammonium acetate (8 mmol).

-

Reflux the reaction mixture for 8-12 hours, monitoring progress by TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with ethanol to remove impurities.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to afford the pure derivative.

-

Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Caption: Workflow for the synthesis and analysis of 6-cyanoindole.

Applications in Oncology

6-Cyanoindole derivatives have demonstrated significant potential as anti-cancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[1][3]

Kinase Inhibition

The indole nucleus is a common scaffold in the design of kinase inhibitors, which are crucial in cancer therapy as they can block aberrant signaling pathways that drive cell proliferation.[4] 6-Cyanoindole derivatives have been designed to target various kinases involved in cancer cell signaling.[1]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by kinase inhibitors.

This assay measures the activity of a target kinase by quantifying the amount of ATP remaining in solution after the kinase reaction.

-

Materials :

-

Recombinant kinase (e.g., CDK2/cyclin E, PI3K) and its specific substrate.[1]

-

Kinase buffer, ATP.

-

Test compounds (6-cyanoindole derivatives) dissolved in DMSO.

-

Luminescence-based kinase assay kit (e.g., Kinase-Glo®).

-

White opaque 96- or 384-well plates.

-

Luminometer.

-

-

Procedure :

-

Prepare serial dilutions of the test compounds in the assay plate.

-

Add the kinase, substrate, and ATP to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Add the Kinase-Glo® reagent to stop the kinase reaction and generate a luminescent signal.

-

Incubate for 10 minutes to stabilize the signal.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition relative to a vehicle control (DMSO) and determine the IC₅₀ value by plotting a dose-response curve.

-

Tubulin Polymerization Inhibition

Microtubules are essential components of the cytoskeleton involved in cell division. Compounds that disrupt microtubule dynamics are potent anti-cancer agents. Certain 6-cyanoindole derivatives have been shown to inhibit tubulin polymerization.[1]

-

Materials :

-

Purified tubulin (>99%).

-

General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

-

GTP solution (10 mM), Glycerol.

-

Test compounds and a positive control (e.g., Combretastatin A-4).

-

Temperature-controlled spectrophotometer or plate reader.

-

-

Procedure :

-

Prepare a tubulin solution (e.g., 10 µM) in buffer containing GTP and glycerol on ice.

-

Add the test compound at various concentrations to the wells of a 96-well plate.

-

Initiate polymerization by adding the cold tubulin solution to the wells.

-

Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

-

Monitor the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes).

-

Plot absorbance versus time to generate polymerization curves and determine the IC₅₀ value for inhibition.

-

PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) is a key enzyme in DNA repair. Inhibiting PARP in cancers with existing DNA repair defects (like BRCA mutations) can lead to synthetic lethality. The 6-cyanoindole scaffold has been explored for developing PARP inhibitors.[1]

-

Procedure :

-

Prepare a reaction mixture containing PARP assay buffer, activated DNA, and the test compound in a black 96-well plate.

-

Add the PARP1 enzyme to each well and incubate at 30°C for 10-15 minutes.

-

Initiate the reaction by adding β-NAD+. Incubate at 30°C for 60 minutes.

-

Stop the reaction by adding the developer reagent.

-

Incubate in the dark at room temperature for 15-30 minutes.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of PARP inhibition and determine the IC₅₀ value.

-

Applications in Neurological Disorders

The 6-cyanoindole scaffold is a privileged structure for developing therapeutics targeting the central nervous system (CNS).[5]

Dopamine D₄ Receptor Ligands

The dopamine D₄ receptor is a promising target for treating neuropsychiatric disorders such as schizophrenia and ADHD.[5] Cyanoindole derivatives have been synthesized as potent and selective ligands for this receptor.[5][6] A comparative analysis shows that while both 5- and 6-cyanoindole derivatives are active, the position of the cyano group significantly influences binding affinity.[7]

| Biological Target | 5-Cyanoindole Derivatives | 6-Cyanoindole Derivatives | Key Findings |

| Dopamine D₄ Receptor | High Affinity (Kᵢ = 0.52 - 1.0 nM for lead compounds) | Moderate to High Affinity (Kᵢ = 3.4 - 9.0 nM) | Derivatives of 5-Cyanoindole generally exhibit higher affinity and selectivity for the D₄ receptor.[7] |

| Enzyme Inhibition | General enzyme inhibitor | Known inhibitor of Paenibacillus larvae spore germination (IC₅₀ = 110 ± 10 μM) | Specific inhibitory activity has been quantified for 6-Cyanoindole against a bacterial target.[7] |

Table 1: Comparative Biological Activities of Cyanoindole Isomers.

The development of D₄ receptor partial agonists is of particular interest, as they can modulate and stabilize dopamine signaling, potentially offering therapeutic benefits with fewer side effects than full agonists or antagonists.[5]

References

Mastering Indole Functionalization: The Strategic Role of the Boc Protecting Group in the Synthesis and Application of Indole Boronic Acids

An In-Depth Technical Guide:

Executive Summary

Indole derivatives are a cornerstone of medicinal chemistry and drug discovery, forming the structural core of numerous natural products and pharmaceuticals.[1][2] The ability to functionalize the indole scaffold with precision is paramount for developing novel therapeutics. Among the most powerful tools for this purpose is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which utilizes indole boronic acids as key building blocks to form new carbon-carbon bonds.[1][3] However, the inherent reactivity and potential instability of the indole N-H group present significant challenges, often leading to poor yields, catalyst inhibition, and undesired side reactions.[4] This guide provides an in-depth analysis of the use of the tert-butoxycarbonyl (Boc) protecting group as a definitive solution to these challenges. We will explore the mechanistic rationale for its use, provide field-proven experimental protocols for its introduction and removal, and illustrate its impact on the stability and reactivity of indole boronic acids in Suzuki-Miyaura cross-coupling reactions.

The Challenge: The Dichotomy of Reactivity in Unprotected Indoles

The indole nucleus, while a privileged scaffold, is not without its synthetic complexities. The nitrogen atom's lone pair is delocalized into the aromatic system, rendering the N-H proton acidic and the heterocyclic ring electron-rich.[5] This duality poses significant problems in transition metal-catalyzed reactions:

-

Catalyst Inhibition: The acidic N-H proton of unprotected indoles and other nitrogen-rich heterocycles can react with the basic components of the reaction mixture or coordinate to the palladium catalyst. This coordination can lead to the formation of inactive catalyst species, effectively halting the catalytic cycle and preventing product formation.[4]

-

Competing Nucleophilicity: The indole nitrogen can act as a nucleophile, leading to undesired N-arylation side products, particularly in cross-coupling reactions.

-

Instability of Boronic Acids: Unprotected indole boronic acids can be prone to protodeboronation, a process where the C-B bond is cleaved by a proton source, reducing the amount of active coupling partner and lowering yields.

These challenges necessitate a robust strategy to temporarily mask the indole nitrogen's reactivity. The tert-butoxycarbonyl (Boc) group has emerged as the preeminent choice for this role.[6]

The Solution: Strategic Implementation of the Boc Protecting Group

The Boc group is an acyl-type protecting group that converts the reactive amine of the indole into a significantly less reactive carbamate.[7][8] Its efficacy is rooted in several key advantages that directly address the challenges outlined above.

Core Advantages of Boc Protection:

-

Electronic Deactivation: By converting the amine to a carbamate, the Boc group withdraws electron density from the nitrogen, drastically reducing its nucleophilicity and basicity. This prevents both catalyst inhibition and N-arylation side reactions.

-

Steric Influence & Regiocontrol: The bulky tert-butyl moiety of the Boc group can sterically direct reactions to specific positions on the indole ring. For instance, in iridium-catalyzed C-H borylation, the presence of an N-Boc group selectively directs borylation to the C3 position, a regioselectivity that is complementary to the C2 borylation of unprotected indoles.[1][9]

-

Enhanced Stability & Solubility: N-Boc-protected indoles and their boronic acid derivatives often exhibit improved stability and better solubility in common organic solvents, simplifying handling, purification, and reaction setup.

-

Orthogonality: The Boc group is stable under a wide range of basic, nucleophilic, and reductive conditions (e.g., catalytic hydrogenation), making it compatible with many other common protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile).[6][10] This orthogonality is crucial for complex, multi-step syntheses.

Comparative Analysis of Amine Protecting Groups

The choice of a protecting group is a critical decision in synthesis design. The following table provides a comparative overview of the Boc group against other common amine protecting groups.

| Feature | Boc (tert-butyloxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |

| Deprotection Condition | Strong Acid (e.g., TFA, HCl)[11] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[10] | Base (e.g., Piperidine in DMF)[10] |

| Stability | Stable to base, nucleophiles, catalytic hydrogenation.[10][12] | Stable to acid and base.[10] | Stable to acid and catalytic hydrogenation.[10] |

| Key Advantage | High acid lability, excellent orthogonality. | Cleavage under neutral conditions. | Very mild, base-labile deprotection. |

| Primary Disadvantage | Harsh acidic conditions can harm sensitive substrates.[10] | Incompatible with reducible functional groups (e.g., alkenes).[10] | Liberated dibenzofulvene requires scavengers.[10] |

Experimental Protocols & Methodologies

A self-validating protocol is the cornerstone of reproducible science. The following sections provide detailed, step-by-step methodologies for the protection, borylation, coupling, and deprotection of indoles.

Workflow for Synthesis and Application of N-Boc Indole Boronic Acids

The overall process follows a logical sequence of protection, functionalization, application, and deprotection.

Caption: General workflow for the synthesis and use of N-Boc indole boronic acids.

Protocol 1: N-Boc Protection of Indole

This protocol describes the standard procedure for protecting the indole nitrogen with a Boc group using di-tert-butyl dicarbonate (Boc anhydride).[13]

Materials:

-

Indole (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the indole substrate and DMAP in dichloromethane at room temperature under an inert atmosphere (e.g., Nitrogen).

-

Slowly add (Boc)₂O dropwise to the stirred solution. A large amount of gas (CO₂) will evolve.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adjusting the pH to be weakly acidic with dilute HCl.

-

Perform a liquid-liquid extraction with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography (e.g., silica gel, eluting with ethyl acetate/petroleum ether) to yield the pure N-Boc protected indole.[13]

Protocol 2: Synthesis of N-Boc-indole-2-boronic acid

This procedure details the regioselective C2-borylation of N-Boc indole via ortho-lithiation.[13]

Materials:

-

1-Boc-indole (1.0 eq)

-

Triisopropyl borate (B(OiPr)₃) (1.5 eq)

-

Lithium diisopropylamide (LDA) (1.2 eq, 2M solution)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Under a nitrogen atmosphere, dissolve 1-Boc-indole and triisopropyl borate in anhydrous THF.

-

Cool the mixture to 0°C in an ice bath.

-

Add the LDA solution dropwise while maintaining the temperature at 0°C.

-

Stir the reaction at this temperature, monitoring for completion by TLC.

-

Once the starting material is consumed, carefully quench the reaction by adjusting the pH to ~7 with dilute HCl.

-

Separate the organic phase. Extract the aqueous phase three times with ethyl acetate.

-

Combine all organic phases, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Recrystallize the crude solid from ethyl acetate to obtain the pure N-Boc-indole-2-boronic acid.[13]

The Boc Group in Action: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the premier method for constructing C(sp²)-C(sp²) bonds and is central to modern drug discovery.[14][15][16][17] The N-Boc group ensures this powerful reaction can be applied efficiently to the indole scaffold.

The Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[18][19][20]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.[20]

-

Transmetalation: The organic group from the boronic acid (in our case, the N-Boc-indolyl group) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.[18]

-

Reductive Elimination: The two organic fragments on the palladium complex couple to form the new C-C bond, regenerating the Pd(0) catalyst.[20]

The N-Boc group is critical because it prevents the indole N-H from interfering with any of these steps, ensuring the cycle proceeds efficiently.

Protocol 3: Suzuki-Miyaura Coupling of N-Boc-Indole Boronic Acid

This is a general protocol for coupling an N-Boc-indole boronic acid with an aryl halide. Conditions may require optimization based on the specific substrates.[21][22]

Materials:

-

N-Boc-indole boronic acid (1.2-1.5 eq)

-

Aryl halide (Br, I, or Cl) (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq)

-

Solvent system (e.g., Dioxane/Water or Acetonitrile/Water)

Procedure:

-